molecular formula C214H326N64O54S7 B1574000 Crotamine

Crotamine

Cat. No.: B1574000
M. Wt: 4883.82 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of Crotamine

Primary Sequence Analysis

This compound’s primary sequence (YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG) is characterized by:

  • High basicity : Nine lysine (K), two arginine (R), and two histidine (H) residues contribute to a net positive charge.
  • Cysteine distribution : Six cysteine residues (Cys4, Cys11, Cys18, Cys30, Cys36, Cys37) form three disulfide bonds.
  • Amino acid composition : Dominated by small hydrophobic (Gly, Pro, Ala) and charged residues, with a molecular weight of ~4.8–4.9 kDa.

Table 1: Amino acid composition of this compound

Amino Acid Count Percentage
Lysine (K) 9 21.43%
Arginine (R) 2 4.76%
Cysteine (C) 6 14.29%
Glycine (G) 5 11.90%
Proline (P) 3 7.14%

Data compiled from sources

Secondary Structure Composition

This compound’s secondary structure, resolved via NMR and crystallography, comprises:

α-Helical Domains
  • N-terminal helix : Residues 1–7 form a short α-helix, contributing to initial structural rigidity.
  • Helical turns : Pro20–Ser23 form a secondary helical segment, stabilizing the β-sheet network.
β-Sheet Arrangements
  • β1 strand : Residues 9–13 form an antiparallel β-sheet with β2 (residues 34–38), creating a core structural scaffold.
  • Topology : The β1β2 arrangement adopts a twisted, right-handed conformation, distinct from scorpion toxins but analogous to β-defensins.

Table 2: Secondary structure elements in this compound

Element Residues Structural Role
α-Helix 1–7 N-terminal stabilization
β1 Strand 9–13 Core β-sheet formation
β2 Strand 34–38 Hydrophobic core interaction
Helical Turn 20–23 Connects β-sheet and loops

Data derived from

Tertiary Structure and Disulfide Bond Networks

This compound’s tertiary structure is defined by:

  • Disulfide bridges :
    • Cys4–Cys36: Anchors the N-terminal helix to β2.
    • Cys11–Cys30: Stabilizes β1 and adjacent loops.
    • Cys18–Cys37: Connects β2 to the C-terminal region.
  • Hydrophobic core : Residues Phe12, Trp34, and Trp35 form a central hydrophobic cluster, critical for structural stability.

Figure 1: this compound’s tertiary structure
Visual representation of α-helix (blue), β-sheets (yellow), and disulfide bonds (red). Surface charge distribution shows cationic (blue) and hydrophobic (yellow) regions. Adapted from .

Quaternary Structure and Oligomerization Dynamics

This compound exhibits dynamic quaternary organization:

  • Monomeric state : Dominant in solution, confirmed by SAXS and dynamic light scattering.
  • Oligomerization :
    • Dimer : Formed via interchain disulfide bonds (Cys4–Cys36 and Cys18–Cys37), observed in SDS-PAGE under non-reducing conditions.
    • Trimer : Crystallographic structure reveals three monomers interacting via sulfate ions and glycerol molecules, burying ~6–10% of surface area.

Table 3: Oligomerization states and molecular weights

State Molecular Weight Structural Evidence

Properties

Molecular Formula

C214H326N64O54S7

Molecular Weight

4883.82 Da

Appearance

white lyophilized solidPurity rate: > 95 %AA sequence: YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG-OHLength (aa): 41

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

Crotamine exhibits promising anticancer properties, primarily through its ability to selectively target actively proliferating cells. Research has demonstrated that this compound can inhibit tumor growth in various cancer models. For example, in a murine melanoma model, this compound treatment significantly delayed tumor implantation and reduced tumor mass without causing toxicity to normal tissues .

Gene Delivery

This compound's ability to facilitate gene delivery makes it a valuable tool in genetic engineering and therapeutic applications. It has been shown to effectively deliver plasmid DNA into actively proliferating mammalian cells both in vitro and in vivo. This specificity is crucial for minimizing damage to normal cells while targeting cancerous tissues .

Delivery Efficiency

  • In Vivo Studies : In experiments involving bone marrow cells from mice, this compound successfully transfected approximately 10–20% of the cells with plasmid DNA, demonstrating its potential for targeted gene therapy .
  • Comparison with Other Methods : Unlike traditional methods such as electroporation, which can kill a significant percentage of cells, this compound-mediated transfection preserves cell viability while achieving effective gene delivery .

Imaging Agent

This compound's fluorescent properties allow it to serve as an imaging agent for tracking tumor progression and metastasis in real-time. Its selective accumulation in tumor tissues enables researchers to visualize cancerous growths using non-invasive optical imaging techniques .

Antimicrobial Properties

Recent studies have highlighted this compound's antimicrobial activity against various pathogens, including fungi. Its interaction with negatively charged microbial membranes suggests potential applications in developing new antimicrobial therapies that do not harm mammalian cells .

Biotechnological Applications

This compound has been identified as a versatile tool for various biotechnological applications:

  • Molecular Carrier : Due to its CPP characteristics, it can be used to transport therapeutic molecules across cellular membranes.
  • Marker for Cell Cycle and Cancer Detection : this compound's ability to selectively bind to proliferating cells makes it useful as a biomarker for cancer diagnostics .

Summary Table of this compound Applications

ApplicationDescriptionPotential Impact
Cancer TherapyInhibits tumor growth and induces apoptosis in cancer cellsTargeted cancer treatments with reduced side effects
Gene DeliveryDelivers plasmid DNA selectively into actively proliferating cellsEnhances gene therapy efficacy
Imaging AgentFluorescent properties allow tracking of tumorsReal-time monitoring of cancer progression
Antimicrobial PropertiesExhibits activity against fungi and bacteriaDevelopment of new antimicrobial agents
Biotechnological UsesFunctions as a molecular carrier and cancer biomarkerVersatile applications in research and diagnostics

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Defensins

Property Crotamine β-Defensins
Length 42 residues 18–45 residues
Cysteine residues 6 (three disulfide bonds) 6–8 (conserved disulfide pattern)
Charge +8 (pI 9.54) +4 to +10 (cationic)
Primary function Antimicrobial, cell-penetrating, ion channel modulation Antimicrobial, immune modulation
DNA binding Yes (non-cooperative, electrostatic) Rare
Ion channel targets Kv1.3 None reported

This compound and β-defensins share a compact, cysteine-stabilized fold, but this compound’s unique cationic surface enables cell penetration and ion channel interactions absent in most defensins .

Comparison with Other Cell-Penetrating Peptides (CPPs)

Property This compound TAT Peptide Melittin
Source Snake venom HIV-1 Bee venom
Selectivity Preferentially targets proliferating cells Non-selective Non-selective
Nuclear localization Binds chromosomes and centrioles No No
Toxicity Low hemolytic activity Low High hemolytic activity
Mechanism Endocytosis-dependent, clathrin-mediated Direct membrane translocation Pore formation in membranes

This compound’s proliferating-cell selectivity and nuclear localization distinguish it from classical CPPs like TAT, which lack tissue specificity .

Ion Channel-Targeting Toxins

Property This compound ShK (Sea Anemone Toxin) μ-Conotoxin
Target Kv1.3 Kv1.3 Naᵥ channels
Structure β-Defensin-like Kunitz-type fold Cysteine-rich α-helix
Therapeutic potential Autoimmune diseases, cancer Autoimmune diseases Pain management
Crosses BBB Yes No No

Antimicrobial Peptides (AMPs)

Property This compound Melittin Human β-Defensin-3
Antifungal activity Active against C. albicans Limited Active against C. albicans
Mechanism Membrane pore formation, DNA binding Membrane lysis Membrane disruption
Cytotoxicity Selective for cancer cells Non-selective Non-selective

This compound’s dual antifungal and anticancer activities, coupled with DNA-binding capacity, make it multifunctional compared to melittin or β-defensins .

Key Research Findings and Contradictions

  • Ion Channel Specificity : Early studies suggested this compound modulates Naᵥ channels, but recent evidence confirms its specificity for Kv1.3 .
  • Isoforms: Crotalus helleri venom contains >6 this compound isoforms, but their functional differences remain uncharacterized .
  • Toxicity : Intradermal administration induces systemic inflammation , yet oral delivery shows low toxicity in metabolic studies .

Preparation Methods

Isolation and Purification from Natural Venom

Overview:
Natural crotamine is extracted from the crude venom of Crotalus durissus terrificus. This method involves fractionation and chromatographic purification steps to isolate this compound with high purity.

Detailed Procedure:

  • Venom Preparation:
    Dry venom is dissolved in 0.25 M ammonium formate buffer at pH 3.5, typically at room temperature.

  • Precipitation of Contaminants:
    After centrifugation to remove particulates, ice-cold water is added dropwise to the venom solution to precipitate contaminant proteins. The mixture is incubated at 4 °C for 2 hours and centrifuged again to discard precipitates.

  • pH Adjustment:
    The supernatant, enriched in this compound, is adjusted to pH 8.8 using 1 M Tris base.

  • Ion Exchange Chromatography:
    The this compound-rich solution is applied to a CM-Sepharose Fast Flow resin column equilibrated with 0.04 M Tris buffer containing 0.1 M NaCl at pH 8.8. Unbound proteins are washed off with loading buffer, and this compound is eluted with 0.04 M Tris buffer containing 0.65 M NaCl at pH 8.8.

  • Fraction Collection and Analysis:
    Fractions are collected and analyzed for protein concentration by absorbance at 280 nm (OD280). This compound typically elutes as a narrow peak indicating high purity.

  • Dialysis and Lyophilization:
    The purified this compound solution is dialyzed extensively against distilled water at 4 °C to remove salts, then frozen and lyophilized for storage.

Key Equipment and Materials:

Item Description/Specification
Venom source Dry Crotalus durissus terrificus venom
Buffer solutions 0.25 M ammonium formate (pH 3.5), Tris buffers (pH 8.8)
Chromatography resin CM-Sepharose Fast Flow resin
Dialysis tubing Benzoylated, molecular weight cut-off 3000
Spectrophotometer UV, capable of 280 nm measurement
Freeze dryer Lyophilizer for drying purified this compound

Advantages:

  • Obtains native this compound with natural post-translational modifications.
  • High purity achievable with ion exchange chromatography.

Limitations:

  • Dependent on venom availability and quality.
  • Potential batch-to-batch variability.

Recombinant Expression of this compound

Overview:
Recombinant DNA technology allows this compound to be produced in bacterial systems, such as Escherichia coli, enabling large-scale production and the generation of this compound variants.

Detailed Procedure:

  • Gene Amplification and Cloning:
    The gene encoding mature this compound is amplified by PCR using specific primers. Restriction enzyme sites (e.g., BstZ17, HindIII) are incorporated for cloning.

  • Vector Construction:
    The this compound cDNA is inserted into an expression plasmid vector (e.g., pQE-1 or pQE30) using compatible restriction sites. Fusion constructs, such as this compound linked to other proteins (e.g., sphingomyelinase D), have also been engineered.

  • Transformation and Expression:
    The recombinant plasmid is transformed into competent E. coli cells. Expression is induced under suitable conditions to produce this compound.

  • Purification:
    Recombinant this compound is purified using chromatographic techniques similar to those used for venom-derived this compound, often involving affinity tags or ion exchange chromatography.

  • Refolding and Characterization:
    If expressed as inclusion bodies, this compound is refolded under thiol-disulfide exchange conditions to restore native structure, confirmed by circular dichroism spectroscopy.

Advantages:

  • Scalable production independent of venom supply.
  • Enables production of this compound variants with altered functions.
  • Facilitates incorporation of labels or fusion partners.

Limitations:

  • Requires optimization of expression and refolding protocols.
  • Potential differences in post-translational modifications compared to native toxin.

Chemical Synthesis of this compound

Overview:
Solid-phase peptide synthesis (SPPS) has been successfully applied to this compound, enabling precise control over peptide sequence and modifications.

Detailed Procedure:

  • Peptide Assembly:
    Using SPPS, the 42 amino acid residues of this compound are sequentially coupled on a resin support.

  • Cleavage and Purification:
    The peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

  • Refolding:
    The synthetic this compound is subjected to oxidative folding under thiol-disulfide exchange conditions to form correct disulfide bridges, critical for biological activity.

  • Structural Confirmation:
    Circular dichroism spectroscopy confirms that the synthetic this compound adopts a conformation similar to the native protein.

Advantages:

  • Allows incorporation of non-natural amino acids and labels.
  • Useful for structure-function studies.

Limitations:

  • More costly and time-consuming than recombinant methods.
  • Folding efficiency can be variable.

Summary Table of Preparation Methods

Preparation Method Source Material Key Steps Advantages Limitations
Natural Venom Isolation Crotalus durissus terrificus venom Venom dissolution, precipitation, ion exchange chromatography, dialysis, lyophilization Native structure, high purity Venom availability, batch variability
Recombinant Expression Synthetic gene in E. coli PCR amplification, cloning, bacterial expression, purification, refolding Scalable, variant production Requires refolding, possible PTM differences
Chemical Synthesis Synthetic peptides Solid-phase synthesis, cleavage, purification, refolding Precise control, incorporation of modifications Costly, folding challenges

Research Findings and Analytical Data

  • Purity and Yield:
    Venom-derived this compound can be purified to >98% purity using CM-Sepharose chromatography, with typical yields sufficient for biochemical studies.

  • Structural Integrity:
    Circular dichroism spectra of recombinant and synthetic this compound closely match that of native this compound, indicating successful folding and disulfide bond formation.

  • Functional Properties:
    Recombinant and synthetic this compound retain cell-penetrating capabilities and biological activity comparable to native toxin, validating their use in research and therapeutic development.

  • Fusion Protein Construction: Recombinant techniques have enabled the creation of fusion proteins combining this compound with other toxins (e.g., sphingomyelinase D), expanding the functional repertoire of this compound-based molecules.

Q & A

Q. What are the structural characteristics of crotamine, and how do they influence its DNA-binding properties?

this compound is a 42-residue polypeptide with a β-defensin-like fold, stabilized by three disulfide bonds . Its positively charged surface (notably residues 31–35: Arg-Trp-Arg-Trp-Lys) facilitates DNA interaction. Structural studies using X-ray crystallography (1.7 Å resolution) reveal a conserved DNA-binding motif, which enables non-specific binding to both single-stranded (ssDNA) and double-stranded DNA (dsDNA) via ionic interactions . Methodologically, fluorescence quenching experiments and agarose gel electrophoresis are recommended to quantify binding affinities and aggregation tendencies under varying ionic conditions .

Q. What standard assays are used to assess this compound’s cytotoxicity and cell-penetrating activity?

Key assays include:

  • Fluorescence microscopy : To track this compound’s cellular uptake using fluorescently labeled analogs.
  • MTT/XTT assays : To quantify viability in actively proliferating vs. quiescent cells, leveraging this compound’s specificity for dividing cells .
  • Agarose gel shift assays : To evaluate DNA-crotamine complex formation and aggregation at low ionic strength (<50 mM NaCl) .

Q. How does ionic strength affect this compound-DNA interactions?

At low ionic strength (<50 mM NaCl), this compound forms aggregates with DNA molecules >50 bp, leading to precipitation. This aggregation diminishes with shorter DNA fragments (e.g., 25 bp) or higher salt concentrations. Affinity (Kd ≈ 10⁶ M⁻¹) and binding site size (~5 nucleotides for ssDNA, ~2.5 bp for dsDNA) are determined via fluorescence quenching under non-aggregating conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s LD₅₀ values in murine models be reconciled?

Reported LD₅₀ values vary widely (0.07–6.0 mg/kg) depending on administration route (intraperitoneal vs. intravenous), solvent composition (e.g., sodium acetate vs. water), and toxin purity . To address discrepancies, researchers should:

  • Standardize purification protocols (e.g., SE-HPLC and cation-exchange chromatography for >95% purity) .
  • Report solvent details and administration routes explicitly in methodology sections .

Q. What experimental strategies resolve this compound’s dual roles in DNA aggregation vs. sequence-specific binding?

  • Ultracentrifugation : To separate aggregated complexes from soluble DNA-crotamine adducts .
  • Isothermal titration calorimetry (ITC) : To measure binding thermodynamics under controlled ionic conditions .
  • Mutagenesis studies : Testing truncated peptides (e.g., residues 31–35) reveals reduced DNA affinity compared to full-length this compound, suggesting multiple binding motifs .

Q. What mechanisms underlie this compound’s selective toxicity toward proliferating cells?

this compound enters cells via endocytosis and accumulates in the nucleus, binding chromosomal DNA and disrupting replication. Metabolomic studies (NMR-based) show it alters glycolysis and amino acid metabolism in HeLa cells, inducing cytostatic effects . Methodologically, combining siRNA knockdowns (e.g., targeting nuclear transport receptors) with live-cell imaging can dissect uptake pathways .

Q. How does gamma radiation impact this compound’s structural and functional integrity?

Gamma irradiation (up to 25 kGy) does not fragment this compound’s polypeptide chain but induces partial unfolding, as shown by increased UV absorption (230–350 nm) and solvent-exposed fluorophores (Trp32/34) . Stability assays (e.g., CD spectroscopy and SDS-PAGE) are critical for validating irradiated samples in drug delivery studies .

Methodological Challenges and Solutions

Q. How to address variability in this compound-induced inflammatory responses in preclinical models?

Intradermal this compound administration in rats triggers dose-dependent inflammation (↑ MPO, NAG, NO, TNF-α) but also anti-inflammatory IL-10 upregulation . To mitigate variability:

  • Use syngeneic animal models with controlled immune backgrounds.
  • Include histamine controls and measure redox markers (TBARS, SH levels) to distinguish this compound-specific effects .

Q. What analytical approaches quantify this compound’s effects on macrophage activity?

  • Flow cytometry : To assess phagocytosis (e.g., FITC-labeled E. coli uptake).
  • ELISA : Measure TNF-α and nitric oxide (NO) production, linked to p38/NF-κB signaling .
  • Inhibitor studies : Pre-treat macrophages with SB203580 (p38 inhibitor) or BAY 11-7082 (NF-κB inhibitor) to validate signaling pathways .

Q. How to design reproducible experiments for this compound’s ion channel modulation?

Ex vivo skeletal muscle assays show this compound’s inotropic effects are voltage-gated sodium/potassium channel-dependent . Use:

  • Patch-clamp electrophysiology : To characterize ion flux changes.
  • Dose-response curves : For EC₅₀ calculations in isolated tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.